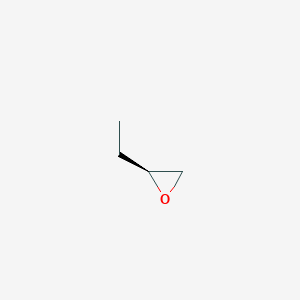

(S)-(-)-1,2-Epoxybutane

Descripción general

Descripción

(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.

Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.

Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.

Major Products Formed:

Nucleophilic Substitution: Diols, ethers, amino alcohols.

Reduction: 1,2-Butanediol.

Oxidation: Aldehydes, ketones.

Aplicaciones Científicas De Investigación

(S)-(-)-1,2-Epoxybutane has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and as a precursor for various polymers and resins.

Mecanismo De Acción

The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Comparación Con Compuestos Similares

®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.

1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.

1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.

Actividad Biológica

(S)-(-)-1,2-Epoxybutane, a chiral epoxide with the molecular formula CHO, has garnered attention in various fields due to its biological activity. This article presents a comprehensive overview of the compound's biological effects, including its mutagenicity, carcinogenic potential, and other toxicological aspects based on diverse research findings.

- Molecular Weight : 72.11 g/mol

- CAS Number : 30608-62-9

- Structural Formula : Structural Formula

Biological Activity Overview

-

Mutagenicity :

- This compound is classified as a direct-acting alkylating agent , which means it can directly modify DNA. Studies have shown that it induces mutations in various microbial systems including Salmonella typhimurium and Escherichia coli .

- It has been reported to induce SOS repair activity in Salmonella typhimurium TA1525/pSK1002 and produce differential killing zones in strains of E. coli proficient and deficient in DNA repair mechanisms .

-

Carcinogenic Potential :

- Limited evidence suggests that this compound may have carcinogenic properties. In inhalation studies with Fischer 344/N rats and B6C3F1 mice, exposure resulted in a significant increase in nasal cavity tumors and bronchiolar adenomas .

- The compound was also shown to induce DNA damage and mutations in bacterial models, which supports its potential carcinogenicity .

-

Toxicological Studies :

- In a study involving inhalation exposure of mice and rats to 1,2-epoxybutane over 103 weeks, non-neoplastic changes were observed in the nasal epithelium, including inflammation and hyperplasia .

- Acute toxicity assessments revealed that the compound causes severe irritation to the eyes and skin, with an LD50 of approximately 900 mg/kg for oral administration in rats .

Inhalation Study

A significant study involved exposing groups of male and female B6C3F1 mice to varying concentrations of this compound (0, 50, or 100 ppm) for six hours per day over five days a week for 102 weeks. The results indicated:

- Survival rates were comparable across groups until week 86 when high-dose females showed reduced survival.

- Non-neoplastic nasal changes included inflammation and erosion .

Genetic Activity Assessment

The genetic effects of this compound were evaluated through various assays:

- Induction of mutations was confirmed in Drosophila melanogaster, where it caused sex-linked recessive lethal mutations.

- It also increased the frequency of sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces mutations in bacteria; alkylating agent |

| Carcinogenicity | Limited evidence; nasal tumors in animal studies |

| Acute Toxicity | LD50 ~900 mg/kg (oral); severe skin irritation |

| Genetic Damage | Induces chromosomal aberrations; mutagenic effects |

Propiedades

IUPAC Name |

(2S)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315723 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30608-62-9 | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-ethyl-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.